[(2S,5R)-5-Methylpiperidin-2-yl]methanol;hydrochloride
Description
[(2S,5R)-5-Methylpiperidin-2-yl]methanol hydrochloride is a chiral piperidine derivative featuring a hydroxymethyl group at the 2-position and a methyl group at the 5-position of the piperidine ring. The stereochemistry (2S,5R) plays a critical role in its molecular interactions, particularly in biological systems. This compound is typically synthesized as a hydrochloride salt to enhance stability and crystallinity.
Characterization techniques such as $^1$H-NMR, $^{13}$C-NMR, FTIR, and X-ray diffraction are standard for confirming its structure and purity, as seen in related compounds .

Properties
IUPAC Name |
[(2S,5R)-5-methylpiperidin-2-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-2-3-7(5-9)8-4-6;/h6-9H,2-5H2,1H3;1H/t6-,7+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEGVQAPDZCMCV-HHQFNNIRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(NC1)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](NC1)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,5R)-5-Methylpiperidin-2-yl]methanol;hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of the ketone using a palladium or platinum catalyst under mild conditions. Another approach involves the use of sodium borohydride or lithium aluminum hydride as reducing agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[(2S,5R)-5-Methylpiperidin-2-yl]methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can yield secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
[(2S,5R)-5-Methylpiperidin-2-yl]methanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of [(2S,5R)-5-Methylpiperidin-2-yl]methanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of neurotransmitter systems, leading to its potential therapeutic effects in neurological conditions. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Research Implications and Challenges
- Stereochemical Sensitivity: Minor changes in configuration (e.g., 2S,5R vs. 2R,5S) drastically alter physical properties and bioactivity, necessitating precise synthesis control .
- Analytical Consistency : HPLC and X-ray diffraction are critical for purity and structural validation, as seen in related compounds .
- Safety Profiles : Hydrochloride salts of amines often require stringent handling protocols (e.g., P261, P305+P351+P338) due to irritancy and toxicity .
Biological Activity
[(2S,5R)-5-Methylpiperidin-2-yl]methanol;hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H16ClN
- Molecular Weight : 151.66 g/mol
- IUPAC Name : [(2S,5R)-5-Methylpiperidin-2-yl]methanol hydrochloride
Piperidine derivatives, including this compound, are known to interact with various biological targets. The compound may exhibit several modes of action:
- Receptor Modulation : It can act as an agonist or antagonist at certain receptor sites.
- Enzyme Inhibition : Some derivatives inhibit specific enzymes involved in biochemical pathways related to cell growth and inflammation.
- Neurotransmission : The compound may affect neurotransmitter systems, influencing conditions such as anxiety and depression.
Antimicrobial Activity
Research indicates that this compound demonstrates antimicrobial properties. A study showed that it effectively inhibits the growth of various bacterial strains, suggesting its potential as a therapeutic agent for infections.
Anticancer Properties
The compound has been evaluated for its anticancer effects. In vitro studies revealed that it induces apoptosis in cancer cell lines through the modulation of apoptotic pathways and cell cycle arrest. This suggests a promising role in cancer therapy.
Neuroprotective Effects
Preliminary research indicates that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuroprotective | Reduces oxidative stress in neuronal cells |
Case Studies
-
Case Study on Anticancer Activity :
- A study involving human cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability and an increase in markers of apoptosis. The study utilized flow cytometry to analyze the apoptotic effects and reported an IC50 value indicating potency against specific cancer types.
-
Neuroprotective Mechanism Investigation :
- In a model of neuroinflammation, this compound was administered to assess its effects on inflammatory markers. Results indicated a notable reduction in pro-inflammatory cytokines and enhanced neuronal survival rates compared to control groups.
Q & A
Basic: What synthetic routes are recommended for preparing [(2S,5R)-5-Methylpiperidin-2-yl]methanol hydrochloride?
Methodological Answer:
The compound can be synthesized via Steglich esterification or nucleophilic substitution, followed by hydrochloride salt formation. For stereochemical control, chiral catalysts or enantiomerically pure precursors should be used. Post-synthesis purification often involves column chromatography (silica gel, methanol/dichloromethane gradients) and recrystallization in ethanol/water mixtures to ensure enantiomeric purity .
Basic: How can the stereochemical configuration of the compound be validated?
Methodological Answer:
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard. ORTEP-3 can visualize the 3D structure, confirming the (2S,5R) configuration. For preliminary analysis, compare experimental NMR data (e.g., NOESY for spatial proton interactions) with computational predictions (DFT-based chemical shift calculations) .
Basic: What analytical techniques are suitable for assessing purity?
Methodological Answer:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) for baseline separation.
- UV-Vis Spectroscopy : Quantify impurities by absorbance at λ = 210–230 nm, referencing standard calibration curves .
Basic: How to determine solubility and stability under experimental conditions?
Methodological Answer:
- Solubility : Perform phase-solubility studies in buffers (pH 1–10) and organic solvents (e.g., DMSO, methanol).
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Note that pH-dependent hydrolysis may occur in acidic/basic conditions .
Advanced: What in vivo models are appropriate for evaluating pharmacological activity?
Methodological Answer:
- Anticonvulsant Activity : Use the maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in rodents. Monitor dose-response relationships and compare with reference drugs (e.g., phenytoin) .
- Neuropharmacology : Assess dopamine receptor binding via radioligand assays (e.g., [³H]spiperone competition binding in striatal membranes) .
Advanced: How to resolve contradictions in crystallographic data during structure refinement?
Methodological Answer:
If SHELXL refinement yields high R-factors (>5%), check for twinning using the Hooft parameter or PLATON’s TWIN check. For disordered regions, apply restraints (e.g., SIMU, DELU) or use solvent masking. Validate hydrogen bonding networks with Mercury’s interaction analysis tools .
Advanced: What computational methods predict metabolic pathways or toxicity?
Methodological Answer:
- Metabolism : Use Schrödinger’s ADMET Predictor or SwissADME to identify cytochrome P450 substrates.
- Toxicity : Run molecular docking (AutoDock Vina) against hERG channels or Ames test simulations (TEST software) .
Advanced: How to design derivatives for improved blood-brain barrier (BBB) penetration?
Methodological Answer:
- LogP Optimization : Introduce lipophilic groups (e.g., methyl, fluoro) while maintaining ClogP < 5.
- P-Glycoprotein Efflux Avoidance : Use in vitro BBB models (e.g., MDCK-MDR1 cells) to assess permeability.
- Stereochemical Modifications : Test enantiomers or diastereomers for enhanced BBB uptake .
Advanced: How to validate target engagement in enzyme inhibition assays?
Methodological Answer:
- Kinetic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD).
- Enzyme Activity : Monitor substrate conversion via fluorescence (e.g., NADH depletion in dehydrogenase assays) .
Advanced: What strategies mitigate hygroscopicity during formulation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
